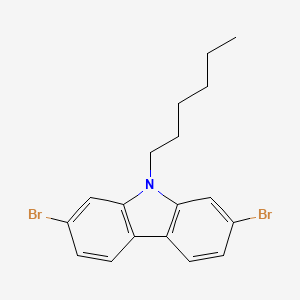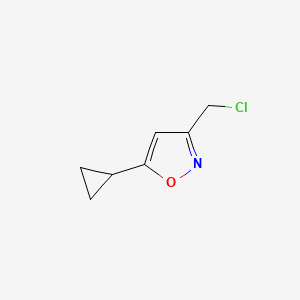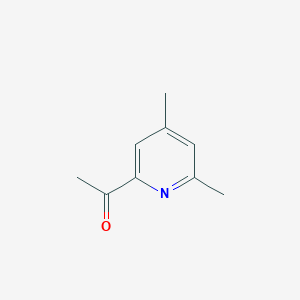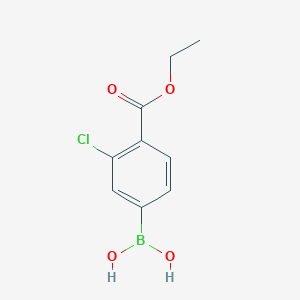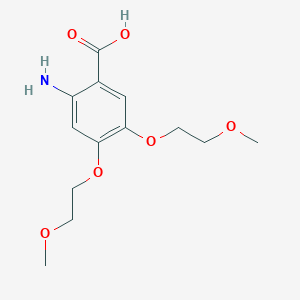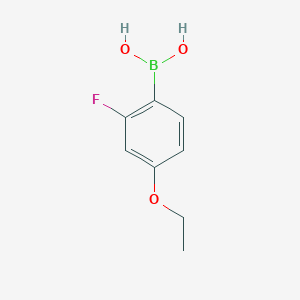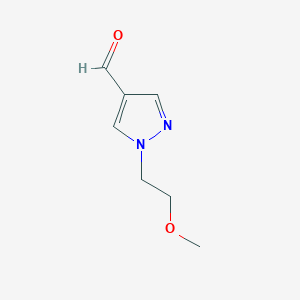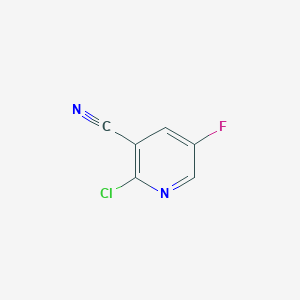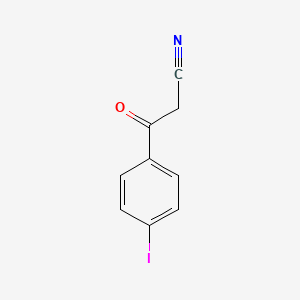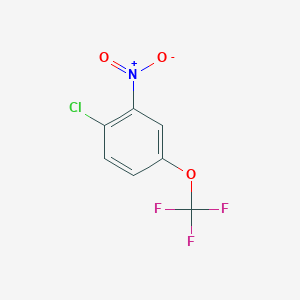![molecular formula C8H8N4O B1593226 5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-甲醛 CAS No. 55293-96-4](/img/structure/B1593226.png)
5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-甲醛
概述
描述
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a chemical compound with the CAS Number: 55293-96-4 . It has a molecular weight of 176.18 . The IUPAC name for this compound is 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde .
Synthesis Analysis
Mono- and dinuclear platinum (II) coordination compounds of formula cis-[PtCl2(NH3)(dmtp)], 1, cis-[PtCl2(dmtp)2], 2 and {H+[C28H32Cl2N16Pt2]2+(NO3)3(H2O)6}, 3, in which dmtp is 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been synthesized and characterized by infrared and by 1H, 13C, 195Pt NMR spectroscopy .Molecular Structure Analysis
The coordination units of the cationic species of formula [Pt2(μ-dmtp)2Cl2(dmtp)2]2+ are built up by two platinum atoms in a square-planar environment. Two sites are occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 .Chemical Reactions Analysis
The other two positions are occupied by one monodentate 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) molecule and a coordinated chloride . This compound is the first in which the same triazolopyrimidine ligand (dmtp) coordinates to a metal ion in two different ways, i.e. bridging bidentate and non-bridging monodentate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.18 . The InChI code for this compound is 1S/C8H8N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3-4H,1-2H3 .科学研究应用
合成和生物活性
该化合物在合成具有重要生物活性的各种衍生物方面起着关键作用。例如,合成了一系列5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-氧乙酰腙衍生物,并表现出良好的除草和杀菌活性,具有手性中心的衍生物显示出增强的生物活性 (De, 2006)。此外,设计、合成了含有5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶的新型蒽醯二胺,并确定其为各种合成过程中的关键中间体 (Dong et al., 2008)。
抗菌应用
源自5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-甲醛的化合物显示出有希望的抗菌性能。一项研究合成了3-芳基/杂环芳基-5,7-二甲基-1,2,4-三唑并[4,3-c]嘧啶,并对其进行了抗击各种细菌的测试,发现两种化合物与商业抗生素一样有效甚至更有效 (Kumar et al., 2009)。
无催化剂绿色化学
在绿色化学领域,建立了一种无催化剂的5,9-二氢嘧啶并[5,4-e][1,2,4]三唑并[1,5-a]嘧啶-6,8(4H,7H)-二酮的区域选择性合成方法,展示了一种环保的化学合成方法 (Karami et al., 2015)。
有机发光性能
该分子的衍生物也在有机电子领域得到了探索。合成了一种衍生物,即5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-硫代乙酰-(2-氟苯基)腙,发现其能够自组装成具有蓝色有机发光性能的超分子微纤维,这是1,2,4-三唑并[1,5-a]嘧啶衍生物首次出现这种情况 (Liu et al., 2008)。
未来方向
作用机制
Target of Action
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde primarily targets specific enzymes and receptors within the cell. These targets often include key proteins involved in cellular signaling pathways, such as kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . By binding to these targets, 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde can modulate their activity, leading to significant changes in cellular function.
Mode of Action
The interaction of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde with its targets involves binding to the active sites of enzymes or receptors. This binding can either inhibit or activate the target proteins, depending on the nature of the interaction . For instance, if 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde binds to a kinase, it may prevent the phosphorylation of downstream substrates, thereby altering signal transduction pathways.
Biochemical Pathways
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde affects several biochemical pathways, including those involved in cell cycle regulation and apoptosis . By modulating the activity of key enzymes in these pathways, the compound can induce cell cycle arrest or promote programmed cell death. This is particularly relevant in the context of cancer treatment, where the inhibition of cell proliferation is a desired outcome.
Pharmacokinetics
The pharmacokinetics of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream . It undergoes metabolic transformation in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted primarily through the kidneys.
Result of Action
At the molecular and cellular levels, the action of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde results in the inhibition of cell proliferation and induction of apoptosis . This is achieved through the modulation of key signaling pathways and the alteration of enzyme activities. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for therapeutic applications.
Action Environment
The efficacy and stability of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . For instance, the compound may exhibit optimal activity at a specific pH range, and its stability could be compromised at extreme temperatures. Additionally, interactions with other biomolecules in the cellular environment can affect the compound’s binding affinity and overall efficacy.
: Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
属性
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPTZMRMBBUVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635273 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55293-96-4 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55293-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

